Methyl 7-aminobenzofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-amino-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRTVZHZKZPBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 7 Aminobenzofuran 2 Carboxylate and Analogues
Direct Synthetic Routes to the Core Structure
Direct methods for constructing the aminobenzofuran framework are centered on either the late-stage introduction of the amine group onto a pre-existing benzofuran (B130515) ring or the simultaneous formation of the ring and incorporation of the amino substituent.
Hydrogenation of Nitro-Benzofuran-2-carboxylate Precursors
A classical and reliable method for the synthesis of 7-aminobenzofuran-2-carboxylates is the chemical reduction of the corresponding 7-nitro derivative. This approach involves the initial synthesis of a methyl 7-nitrobenzofuran-2-carboxylate precursor, which is then converted to the target amine. The reduction of the nitro group is a standard transformation in organic synthesis and can be achieved through various well-established protocols.
Catalytic hydrogenation is a common method, typically employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is generally performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and proceeds under mild temperature and pressure conditions to provide a clean conversion to the amine with high yield.
Alternatively, chemical reduction offers another route. Reagents like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder in acetic acid, are effective for this transformation. These methods are particularly useful for small-scale laboratory syntheses where specialized hydrogenation equipment may not be available. The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
One-Pot Synthesis Strategies for Aminobenzofuran Scaffolds
One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, time, and waste reduction. thieme-connect.com Several such strategies have been developed for the aminobenzofuran scaffold.
One notable approach involves a three-component reaction between a salicylaldehyde (B1680747), an aniline (B41778), and an isocyanide, catalyzed by a Lewis acid. thieme-connect.com For instance, using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in ethanol at room temperature, these components can be combined to afford aminobenzofuran derivatives in high yields. thieme-connect.com The reaction's outcome can be influenced by the electronic properties of the aniline used. thieme-connect.com This method represents an efficient way to access diverse aminobenzofuran structures from readily available starting materials. thieme-connect.com
Another transition-metal-free, one-pot process involves the reaction of 2-fluorobenzonitriles with compounds containing active methylene (B1212753) groups, such as ketones or esters. nih.gov This method proceeds at room temperature and provides good to excellent yields of aminobenzofuran derivatives, demonstrating high reaction efficiency and a broad substrate scope. nih.gov
Furthermore, 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives can be synthesized in a one-pot reaction from ethyl 2-chloromethylquinoline-3-carboxylate and various salicylaldehydes. d-nb.infobeilstein-journals.org This process first involves a Williamson ether synthesis followed by an intramolecular cyclization and subsequent saponification to yield the final product. beilstein-journals.org
| Starting Materials | Catalyst/Base | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Salicylaldehyde, Aniline, Isocyanide | Lewis Acid (e.g., CAN) | Three-component reaction at room temperature. | Aminobenzofurans | thieme-connect.com |
| 2-Fluorobenzonitrile, Substituted Alcohol/Ketone | Base | Transition-metal-free, proceeds at room temperature. | Fused Benzofuranamines | nih.gov |
| Ethyl 2-chloromethylquinoline-3-carboxylate, Salicylaldehyde | K₂CO₃ then KOH | Williamson ether synthesis followed by cyclization and hydrolysis. | 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids | d-nb.infobeilstein-journals.org |
Cascade Cyclization and Cycloaddition Reactions in Formation of Benzofurans
Cascade reactions, where a single event triggers a sequence of intramolecular transformations, provide a powerful tool for rapidly increasing molecular complexity. Several cascade strategies are employed to construct the benzofuran ring system.
One such method is the cascade radical cyclization. nih.govresearchgate.net This approach can be used to build complex benzofurylethylamine derivatives through a mechanism initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.govresearchgate.net This triggers a radical cyclization followed by an intermolecular coupling, allowing for the construction of polycyclic benzofurans that are otherwise difficult to prepare. nih.govresearchgate.net
Another innovative strategy is the [4+1] cycloaddition reaction between ortho-quinone methides (o-QMs), generated in situ from o-hydroxybenzhydryl alcohols, and isocyanides. nih.gov This reaction, mediated by scandium triflate (Sc(OTf)₃), provides a direct and efficient route to 2-aminobenzofuran scaffolds in good yields under mild conditions. nih.gov The proposed mechanism involves the nucleophilic addition of the isocyanide to the o-QM, followed by intramolecular cyclization and isomerization to yield the final 2-aminobenzofuran product. nih.gov
Catalysis in Benzofuran-2-carboxylate Synthesis
Catalysis, particularly by transition metals, is central to modern organic synthesis and has been extensively applied to the formation of benzofuran-2-carboxylates and their derivatives. These methods often provide high selectivity and functional group tolerance under mild reaction conditions.
Transition Metal-Catalyzed Approaches (e.g., Palladium, Copper, Rhodium)
A wide array of transition metals are utilized to catalyze the synthesis of the benzofuran scaffold. mdpi.com Palladium is one of the most versatile metals, enabling key transformations such as Sonogashira and Heck-type cyclizations, as well as C-H activation/arylation reactions. mdpi.comnih.gov For example, palladium(II)-mediated oxidative cyclization of various precursors is a prominent method for assembling benzofuran-fused polycyclic compounds. nih.gov
Copper catalysts are also widely employed. For instance, copper/BOX complex-catalyzed reactions of 2-imino-substituted phenols with aryl diazoacetates can produce enantiomerically enriched 2,3-dihydrobenzofurans with excellent stereoselectivity. nih.gov
The development of these catalyzed reactions has significantly expanded the toolbox for chemists, allowing for the modular and efficient assembly of diverse benzofuran frameworks from simple precursors. nih.gov
Palladium-catalyzed cycloisomerization is a powerful strategy for forming the furan (B31954) ring of the benzofuran system. A notable example is the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. acs.orgnih.govresearchgate.net This reaction proceeds under basic conditions using a palladium(II) catalyst system, such as PdCl₂ combined with KCl, in methanol. acs.orgnih.gov The reaction efficiently converts the starting phenol (B47542) into a 2-methylene-2,3-dihydrobenzofuran-3-ol intermediate with yields often ranging from 80% to 98%. acs.orgnih.gov This intermediate can then be readily converted through acid-catalyzed isomerization into functionalized 2-hydroxymethylbenzofurans, which are closely related to benzofuran-2-carboxylates. acs.orgnih.gov
| Substrate | Catalyst System | Solvent/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(1-Hydroxyprop-2-ynyl)phenols | PdX₂ + 2KX (X = Cl, I) | MeOH / Morpholine | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 80-98% | acs.orgnih.govresearchgate.net |
| 2-Methylene-2,3-dihydrobenzofuran-3-ols | H₂SO₄ (catalytic) | DME | 2-Hydroxymethylbenzofurans | 65-90% | acs.orgnih.gov |
Copper-Catalyzed Cyclization Processes
Copper catalysis is a cornerstone in benzofuran synthesis due to the metal's low cost and versatile reactivity. acs.orgthieme-connect.com These processes often involve the formation of key C–C and C–O bonds in a single pot, leveraging copper's ability to mediate oxidative cyclization and coupling reactions.
A prevalent strategy involves the one-pot reaction of phenols and alkynes. rsc.org For instance, copper catalysts in the presence of molecular oxygen can effect the regioselective synthesis of polysubstituted benzofurans. rsc.org The transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne, followed by a copper-mediated oxidative cyclization. rsc.org Various copper salts, including copper(I) bromide (CuBr), copper(I) iodide (CuI), and copper(II) acetate (Cu(OAc)₂), have been effectively used. thieme-connect.comnih.gov
In reactions aimed at producing amino-substituted benzofurans, a multi-component approach is common. A one-pot synthesis can be achieved by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst. acs.orgnih.gov This method is particularly relevant for synthesizing analogues of Methyl 7-aminobenzofuran-2-carboxylate. Another powerful approach is the copper-catalyzed coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes, which proceeds smoothly under ligand-free conditions with CuBr. organic-chemistry.org Mechanistic studies suggest that some copper-catalyzed reactions may proceed through radical pathways, which can be inhibited by radical scavengers like TEMPO. thieme-connect.com
Table 1: Examples of Copper-Catalyzed Benzofuran Synthesis
| Reactants | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Phenols, Alkynes | Cu catalyst, O₂ | One-pot | Polysubstituted benzofurans | Varies | rsc.org |
| o-Hydroxy aldehydes, Amines, Alkynes | CuI, Deep Eutectic Solvent | Eco-friendly, one-pot | Amino-substituted benzofurans | Good to excellent | acs.orgnih.gov |
| o-Hydroxybenzaldehydes, Amines, Calcium Carbide | CuBr, Na₂CO₃, DMSO/H₂O | One-pot | Amino-substituted benzofurans | High | acs.orgnih.gov |
| o-Hydroxybenzaldehyde N-tosylhydrazones, Terminal alkynes | CuBr (ligand-free) | Coupling/cyclization | 2-Substituted benzofurans | Good | organic-chemistry.org |
| Benzoylacetonitriles | Cu(OAc)₂, t-BuOLi, DMSO | Air, 120 °C | 3-Cyanobenzofurans | Moderate | thieme-connect.com |
Rhodium-Mediated Catalytic Strategies
Rhodium catalysts offer unique pathways for benzofuran synthesis, often involving C–H activation, intramolecular cyclization, and transannulation reactions. acs.orgnih.gov These methods provide access to complex benzofuran structures that may be challenging to obtain through other means.
One notable rhodium-catalyzed approach is the intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles tethered to cyclohexadienones, which yields benzofuran derivatives in a simple procedure. nih.gov Relay rhodium-mediated catalysis has also been employed for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids, leading to the chemodivergent generation of benzofuran skeletons. acs.orgnih.gov Furthermore, rhodium catalysts can facilitate the novel synthesis of benzofurans through a C–H directing group migration between 1,3-diynes and N-benzoxyacetamides. acs.orgnih.gov Another strategy involves the rhodium-mediated transfer of a vinylene group from a vinyl carbonate to a meta-salicylic acid derivative, achieving C4-substituted benzofurans. acs.orgnih.gov
Table 2: Selected Rhodium-Mediated Benzofuran Syntheses
| Reactants | Catalyst/Reagents | Reaction Type | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| N-sulfonyl-1,2,3-triazole-tethered cyclohexadienones | Rhodium catalyst | Intramolecular transannulation | Substituted benzofurans | N/A | nih.gov |
| Propargyl alcohols, Aryl boronic acids | Rhodium catalyst, TSA | Relay catalysis (arylation/cyclization) | Benzofuran skeletons | High (with EDGs) | acs.orgnih.gov |
| meta-Salicylic acid derivatives, Vinylene carbonate | Cp*Rh complex | C-H activation/vinylene transfer | C4-Substituted benzofurans | 30-80% | acs.orgnih.gov |
| N-benzoxyacetamides, 1,3-Diynes | Rhodium catalyst | C-H directing group migration | Substituted benzofurans | N/A | acs.orgnih.gov |
Metal-Free Synthetic Protocols
Growing interest in green chemistry has spurred the development of metal-free synthetic routes to benzofurans. nih.gov These methods avoid residual metal contamination in the final products and often employ milder reaction conditions. nih.gov
A common metal-free approach is the oxidative cyclization of 2-hydroxystilbenes, which can be mediated by hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂]. organic-chemistry.org This reaction can be performed stoichiometrically or catalytically in the presence of a co-oxidant. organic-chemistry.orgnih.gov Another significant metal-free strategy relies on the generation of reactive o-quinone methide (o-QM) intermediates. nih.gov These intermediates can undergo subsequent reactions, such as a phospha-Michael addition/cyclization with H-phosphine oxides, to yield functionalized benzofurans. nih.gov Similarly, a one-pot synthesis from p-quinone methides (p-QMs) bearing an o-hydroxy group can proceed through a 1,6-phospha-Michael addition, O-acylation, and subsequent Wittig pathway to form the benzofuran ring. nih.govacs.org Additionally, base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene generates intermediates that rearrange into benzofuran carbaldehydes. nih.gov
Table 3: Overview of Metal-Free Benzofuran Syntheses
| Reactants | Reagents/Conditions | Key Intermediate | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Hydroxystilbenes | PhI(OAc)₂, m-CPBA | N/A | 2-Arylbenzofurans | Good to excellent | organic-chemistry.org |
| H-phosphine oxides, o-hydroxyaryl aldehydes | Base | o-Quinone methide | 3-Phosphinoylbenzofurans | N/A | nih.gov |
| p-Quinone methides, Phosphine (B1218219), Acyl chloride | Base | Phosphorus ylide | Functionalized benzofurans | Good to excellent | nih.govacs.orglookchem.com |
| o-Hydroxyphenones, 1,1-Dichloroethylene | Base, then acid | Chloromethide benzofuran | Benzofuran carbaldehydes | N/A | nih.gov |
| 2-Fluorobenzonitriles, Substituted alcohols | Room temperature | Smiles rearrangement | Benzofuran amines | Good to excellent | nih.gov |
Base-Mediated Synthetic Routes (e.g., Cs₂CO₃-Catalyzed)
Base-mediated syntheses provide a direct and often rapid route to the benzofuran core, sometimes without the need for a transition metal catalyst. Cesium carbonate (Cs₂CO₃) is a particularly effective base for these transformations, often attributed to the "cesium effect," which involves high solubility and low ion pairing in polar aprotic solvents like DMF. acs.org
A notable example is the rapid, room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives from the reaction of 2-hydroxybenzonitriles and 2-bromoacetophenones. acs.org This one-pot strategy, which forms both a C–C and a C–O bond, is highly efficient, with reactions often completing in 10-20 minutes. acs.org The use of Cs₂CO₃ is critical; other bases like Na₂CO₃ are less effective, leading to mixtures of products. acs.org This methodology is also suitable for gram-scale synthesis. acs.org Bases are also integral components in many metal-catalyzed reactions, where they facilitate deprotonation and promote the catalytic cycle, as seen in copper- and palladium-catalyzed systems that use Cs₂CO₃. acs.orgnih.gov
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of the benzofuran ring proceeds through several distinct mechanistic pathways, often involving highly reactive intermediates.
Proposed Reaction Mechanisms for Benzofuran Ring Closure
The cyclization step to form the benzofuran ring can occur via several pathways depending on the chosen synthetic methodology.
Copper-Catalyzed Oxidative Annulation: In the reaction between phenols and alkynes, a proposed mechanism involves the reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and subsequent cyclization. rsc.org In other copper-catalyzed multicomponent reactions, the process is believed to start with the formation of a copper acetylide, which then attacks an iminium ion formed in situ. acs.orgnih.gov This is followed by an intramolecular nucleophilic attack and isomerization to yield the final benzofuran product. acs.orgnih.gov Some pathways may also involve radical intermediates. thieme-connect.comnih.gov
Rhodium-Catalyzed C-H Activation: For the rhodium-mediated synthesis from meta-salicylic acid derivatives and vinylene carbonate, the proposed pathway involves C–H activation, migratory insertion of the vinylene group, nucleophilic substitution, and finally β-oxygen elimination to furnish the benzofuran. acs.orgnih.gov
Metal-Free acs.orgacs.org-Sigmatropic Rearrangement: A transition-metal-free synthesis of C3-arylated benzofurans from phenols and benzothiophene (B83047) S-oxides proceeds through a sequence involving an interrupted Pummerer reaction and a acs.orgacs.org sigmatropic rearrangement. acs.org
Base-Mediated Cyclization: In the Cs₂CO₃-mediated synthesis of 3-amino-2-aroyl benzofurans, the reaction is initiated by the O-alkylation of the 2-hydroxybenzonitrile (B42573) with a 2-bromoacetophenone. The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler type cyclization, where a carbanion generated adjacent to the ketone attacks the nitrile carbon, followed by tautomerization to form the stable 3-aminobenzofuran ring. acs.org
Role of Intermediates (e.g., Iminium Ions, Carbanions, o-Quinone Methides)
The transient formation of specific reactive intermediates is a common feature of many benzofuran syntheses.
o-Quinone Methides (o-QMs): These are highly reactive species widely used as building blocks in organic synthesis. nih.gov They are typically generated in situ from precursors like o-hydroxybenzhydryl alcohols under thermal or acidic conditions. nih.govnih.gov Once formed, o-QMs are potent electrophiles and readily participate in cycloaddition reactions. rsc.orgiaea.org For example, a [4+1] cycloaddition between an in situ generated o-QM and an isocyanide, catalyzed by Sc(OTf)₃, provides a direct route to 2-aminobenzofurans. organic-chemistry.orgnih.govresearchgate.net
Iminium Ions: In organocatalysis, iminium ions are key intermediates that activate α,β-unsaturated carbonyl compounds toward nucleophilic attack. mdpi.comrsc.org In the context of benzofuran synthesis, particularly in copper-catalyzed multicomponent reactions, an iminium ion is formed from the condensation of a salicylaldehyde and an amine. acs.orgnih.gov This electrophilic intermediate is then attacked by a copper acetylide, initiating a cascade that leads to the benzofuran ring. acs.orgnih.gov The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the substrate's reactivity. nobelprize.org
Carbanions: Carbanions are crucial intermediates in base-mediated reactions. As described in the Cs₂CO₃-catalyzed synthesis, a carbanion is formed by deprotonation of the α-carbon of the ketone in the O-alkylated intermediate. This nucleophilic carbanion then attacks the electrophilic carbon of the nitrile group, driving the key intramolecular C-C bond formation and ring closure. acs.org
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic Aromatic Substitution (SNAr) represents a fundamental class of reactions for the functionalization of aromatic and heteroaromatic rings. Unlike electrophilic aromatic substitution, the SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is typically activated by at least one strong electron-withdrawing group and possesses a good leaving group. youtube.comyoutube.com The reaction generally proceeds via a two-step addition-elimination sequence through a stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov The presence of electron-withdrawing groups, such as nitro or cyano groups, is crucial for stabilizing this intermediate, thereby facilitating the substitution. youtube.com
For the synthesis of benzofuran derivatives, an SNAr strategy could be envisioned where a suitably substituted benzofuran ring bearing a leaving group (e.g., a halogen) is treated with an amine nucleophile. The efficiency of such a reaction would depend on the position and nature of both the leaving group and any activating groups on the benzofuran scaffold.
Recent studies and computational analyses suggest that many SNAr reactions, particularly those on heterocycles with good leaving groups like chlorine or bromine, may proceed through a concerted mechanism rather than a stepwise one. nih.gov In a concerted pathway, the bond formation with the nucleophile and the cleavage of the bond with the leaving group occur in a single transition state, avoiding a discrete Meisenheimer intermediate. nih.gov This is a significant consideration for designing syntheses for complex molecules like functionalized benzofurans. While direct SNAr synthesis of this compound is not prominently detailed, the principles are widely applied in the functionalization of related heterocyclic systems. nih.govresearchgate.net
Table 1: Conceptual Overview of SNAr Reaction
| Component | Role | Examples | Key Requirement |
| Substrate | Electrophile | Halogenated Benzofuran, Nitro-aryl Halide | Must contain a good leaving group (e.g., F, Cl, Br, I) and electron-withdrawing groups. |
| Nucleophile | Attacking Species | Ammonia, Primary/Secondary Amines, Alkoxides | Strong nucleophilic character. youtube.com |
| Intermediate | Meisenheimer Complex | Negatively charged cyclohexadienyl anion | Stabilized by resonance and electron-withdrawing groups. youtube.com |
| Mechanism | Reaction Pathway | Stepwise (Addition-Elimination) or Concerted | The pathway can depend on the substrate, nucleophile, and leaving group. nih.gov |
Michael Addition and Lactonization Cascades
Cascade reactions, which involve two or more transformations in a single operation without isolating intermediates, offer an efficient and atom-economical approach to complex molecular architectures. A notable strategy for constructing aminobenzofuranone scaffolds involves a Michael addition followed by an intramolecular lactonization. royalsocietypublishing.org
A recently developed one-pot synthesis for 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives utilizes N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters as Michael donors. royalsocietypublishing.org In a process promoted by an alkali reagent like caesium carbonate, these donors react with various α,β-unsaturated carbonyl compounds. The proposed mechanism begins with the Michael addition of the glycine ester to the unsaturated carbonyl compound. This is followed by an intramolecular lactonization, which forms the benzofuran-2(3H)-one skeleton and establishes a quaternary stereocenter at the C3 position. royalsocietypublishing.org This method is highly effective for preparing derivatives that are structurally related to the core of this compound.
Other related cascade reactions have also been explored. For instance, acid-controlled reactions of benzofuran-derived azadienes can initiate a retro-aldol reaction followed by a 1,4-Michael addition to yield complex benzofuran structures. nih.gov
Table 2: Synthesis of 3,3-Disubstituted Benzofuran-2(3H)-ones via Michael Addition-Lactonization Cascade royalsocietypublishing.org
| Michael Donor | Michael Acceptor | Base | Solvent | Product Yield |
| N-Boc-(2-hydroxy)phenyl glycine ethyl ester | Methyl acrylate | Cs₂CO₃ | Ethanol | 90% |
| N-Cbz-(2-hydroxy)phenyl glycine ethyl ester | Methyl acrylate | Cs₂CO₃ | Ethanol | 85% |
| N-Boc-(2-hydroxy-5-bromo)phenyl glycine ethyl ester | Methyl acrylate | Cs₂CO₃ | Ethanol | 92% |
| N-Boc-(2-hydroxy)phenyl glycine ethyl ester | Ethyl acrylate | Cs₂CO₃ | Ethanol | 88% |
| N-Boc-(2-hydroxy)phenyl glycine ethyl ester | Acrylonitrile | Cs₂CO₃ | Ethanol | 75% |
Data derived from a study on the one-pot synthesis of aminobenzofuran-2(3H)-one derivatives. The yields represent the formation of the cyclized product.
Green Chemistry Considerations in Synthetic Approaches
Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. This includes the use of non-toxic solvents, milder reaction conditions, and energy-efficient protocols to minimize waste and environmental impact.
Use of Deep Eutectic Solvents
Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. mdpi.comnih.gov They are typically composed of a mixture of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which, when mixed in a specific ratio, form a eutectic with a melting point significantly lower than that of the individual components. nih.gov Many DESs are biodegradable, non-toxic, inexpensive, and derived from renewable resources like choline (B1196258) chloride, urea, and glycols. mdpi.comresearchgate.net
In the context of benzofuran synthesis, a one-pot, three-component reaction has been successfully carried out in a deep eutectic solvent. acs.orgnih.gov Specifically, the synthesis of 3-aminobenzofuran derivatives was achieved by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide (CuI) catalyst within a choline chloride-ethylene glycol (ChCl:EG) DES. researchgate.net This approach is noted for being environmentally friendly, with the DES acting as a recyclable medium that can stabilize polar intermediates and accelerate the transformation. researchgate.netacs.org
Table 3: Example of a Deep Eutectic Solvent System for Benzofuran Synthesis researchgate.net
| Component | Type | Molar Ratio | Role | Advantages |
| Choline Chloride | Hydrogen Bond Acceptor (HBA) | 1 | Forms eutectic mixture | Biodegradable, low cost, readily available |
| Ethylene Glycol | Hydrogen Bond Donor (HBD) | 2 | Forms eutectic mixture | Green solvent, recyclable |
| Copper Iodide (CuI) | Catalyst | Catalytic amount | Facilitates C-N and C-O bond formation | Efficient catalyst for the one-pot reaction |
Mild Reaction Conditions and Room Temperature Protocols
The development of synthetic protocols that operate at ambient temperature offers significant advantages, including reduced energy consumption, enhanced safety, and improved compatibility with sensitive functional groups. nsf.govacs.org
A robust method for the direct C-2 arylation of benzofuran has been reported to proceed efficiently at room temperature. nsf.govacs.org This reaction utilizes a palladium catalyst (Pd(OAc)₂) with an oxidant (Ag₂O) and an acid additive to couple benzofurans with a wide range of commercially available aryl iodides. nsf.gov The protocol demonstrates excellent regioselectivity for the C-2 position and tolerates various functionalities, including halogens and carbonyl groups, which might be sensitive to higher temperatures. acs.org The ability to perform such C-C bond formations under mild conditions is a significant step forward in the synthesis of complex benzofuran analogues. nsf.gov
Other methodologies, such as Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles, have also been adapted to run under ambient conditions for the synthesis of various benzofurans. organic-chemistry.org Furthermore, some cycloaddition reactions to form 2-aminobenzofurans proceed efficiently under mild conditions without the need for high heat. nih.gov
Table 4: Room Temperature C-H Arylation of Benzofuran nsf.govacs.org
| Benzofuran | Aryl Iodide | Catalyst System | Conditions | Yield of 2-Arylbenzofuran |
| Benzofuran | 4-Iodoanisole | Pd(OAc)₂, Ag₂O, 2-Nitrobenzoic acid | HFIP, rt, 16h | 99% |
| Benzofuran | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, Ag₂O, 2-Nitrobenzoic acid | HFIP, rt, 16h | 95% |
| Benzofuran | Methyl 4-iodobenzoate | Pd(OAc)₂, Ag₂O, 2-Nitrobenzoic acid | HFIP, rt, 16h | 99% |
| Benzofuran | 4-Iodobenzonitrile | Pd(OAc)₂, Ag₂O, 2-Nitrobenzoic acid | HFIP, rt, 16h | 96% |
| 5-Bromobenzofuran | 4-Iodoanisole | Pd(OAc)₂, Ag₂O, 2-Nitrobenzoic acid | HFIP, rt, 16h | 99% |
Data derived from a study on the room temperature C-H arylation of benzofurans. rt = room temperature; HFIP = Hexafluoroisopropanol.
Chemical Reactivity and Derivatization of Methyl 7 Aminobenzofuran 2 Carboxylate
Reactions Involving the Amino Group at Position 7
The primary aromatic amino group at the C-7 position is a key site for derivatization, behaving as a typical aniline (B41778) nucleophile. It readily participates in reactions such as acylation, condensation, and metal-catalyzed cross-coupling.
Amidation and Schiff Base Formation
The nucleophilic nature of the 7-amino group allows for its conversion into a variety of amide derivatives. This transformation is typically achieved by reaction with activated carboxylic acid species like acyl chlorides or acid anhydrides. masterorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. masterorganicchemistry.com
Another characteristic reaction of the primary amino group is its condensation with aldehydes or ketones to form Schiff bases, or imines. wikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl compound to form a hemiaminal intermediate, which then undergoes dehydration to yield the C=N double bond characteristic of a Schiff base. wikipedia.org Such reactions are fundamental in building larger molecular scaffolds from the benzofuran (B130515) core. researchgate.net
Table 1: Representative Reactions of the 7-Amino Group
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Amidation | Acyl Chloride (R-COCl) | N-(2-(methoxycarbonyl)benzofuran-7-yl)amide |
| Amidation | Acid Anhydride ((RCO)₂O) | N-(2-(methoxycarbonyl)benzofuran-7-yl)amide |
| Schiff Base Formation | Aldehyde (R'-CHO) | Methyl 7-(alkyli/arylideneamino)benzofuran-2-carboxylate |
| Schiff Base Formation | Ketone (R'-CO-R'') | Methyl 7-(alkyli/arylideneamino)benzofuran-2-carboxylate |
N-Arylation Reactions
The formation of a diarylamine linkage at the 7-position can be accomplished through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are powerful tools for creating carbon-nitrogen bonds between the benzofuran scaffold and various aryl groups.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide (like a triflate). wikipedia.orgyoutube.comrug.nl This method is known for its high efficiency, broad substrate scope, and tolerance of various functional groups, operating under relatively mild conditions. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical for the reaction's success. rug.nl
The Ullmann condensation is a copper-catalyzed alternative for N-arylation. wikipedia.orgorganic-chemistry.org Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of catalytic systems using copper salts with ligands like diamines or phenanthroline, which allow the reaction to proceed under milder conditions. wikipedia.org The Goldberg reaction is a specific variation of the Ullmann condensation focused on C-N bond formation. wikipedia.org
Table 2: Comparison of N-Arylation Methods
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation / Goldberg Reaction |
|---|---|---|
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu powder) wikipedia.org |
| Ligand | Phosphine-based (e.g., XPhos, BINAP) wikipedia.orgrug.nl | Diamines, Phenanthroline wikipedia.org |
| Reaction Temp. | Generally lower (Room temp. to ~120 °C) | Traditionally high (>200 °C), milder with modern catalysts wikipedia.org |
| Substrate Scope | Very broad, includes aryl chlorides, bromides, iodides, triflates wikipedia.org | Favors activated aryl halides (iodides > bromides) wikipedia.org |
| Base | Weak inorganic bases (e.g., Cs₂CO₃, K₃PO₄) or alkoxides (e.g., NaOtBu) | Often requires a stronger base like K₂CO₃ or KOH wikipedia.org |
Transformations of the Methyl Ester at Position 2
The methyl ester at the C-2 position provides another handle for derivatization, primarily through reactions targeting the carbonyl group.
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 7-aminobenzofuran-2-carboxylic acid. This reaction is typically carried out under basic conditions, a process known as saponification. nih.gov Treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent, attacks the electrophilic ester carbonyl. The subsequent workup with acid protonates the resulting carboxylate salt to yield the free carboxylic acid. nih.gov This acid derivative serves as a precursor for a wide range of other compounds, including various amides (via coupling reactions) and other esters. nih.govnih.gov
Transamidation Reactions
Direct conversion of the methyl ester into an amide, known as transamidation, is a highly desirable and atom-economical transformation. While traditionally challenging, recent methods have enabled this reaction under various conditions. mdpi.com These approaches often involve reacting the ester directly with a primary or secondary amine. nih.govnih.gov
Several strategies have been developed to facilitate this conversion:
Base-Promoted Amidation : Strong bases like potassium tert-butoxide can promote the direct reaction between an ester and an amine. nih.govrsc.org
Catalyst-Free Amidation : In some cases, simply heating the ester and amine in a solvent like water can lead to the formation of the amide, offering a green synthetic route. nih.gov
Metal-Catalyzed Amidation : Lewis acidic catalysts based on metals like zirconium or lanthanum can activate the ester carbonyl towards nucleophilic attack by the amine. mdpi.com
Amidation with Amidoboranes : Alkali metal amidoboranes have been shown to react efficiently with esters at room temperature to produce primary and secondary amides without the need for a catalyst. nih.gov
Table 3: Selected Methods for Transamidation of Esters
| Method | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| Base-Promoted | Amine, t-BuOK, DMSO | Effective for unactivated esters. | nih.govrsc.org |
| Catalyst-Free | Amine, Water, Heat | Environmentally friendly, atom-economical. | nih.gov |
| Lanthanide-Catalyzed | Amine, La₂Na₈(OCH₂CF₃)₁₄, Solvent-free, 80 °C | Mild conditions, but may have limitations with aniline substrates. | mdpi.com |
| Amidoborane Reagent | NaNHRBH₃, THF, Room Temp. | Rapid, chemoselective, high conversion. | nih.gov |
Functionalization of the Benzofuran Ring System
Beyond the two primary functional groups, the benzofuran ring itself can be modified. Benzofuran is an electron-rich heterocyclic system that can undergo electrophilic substitution. numberanalytics.com The position of substitution is directed by the existing groups. The 7-amino group is a powerful activating, ortho-, para-directing group, while the 2-methoxycarbonyl group is a deactivating, meta-directing group.
Given this substitution pattern, electrophilic attack is likely to be directed to the positions activated by the amino group, which are C-6 and C-4 (ortho and para, respectively, relative to the amino group). Therefore, reactions such as halogenation (bromination, chlorination), nitration, or Friedel-Crafts acylation would be expected to occur preferentially at these positions. nih.govmdpi.com The specific outcome can depend on the reaction conditions and the nature of the electrophile.
In addition to substitution, more drastic transformations like nickel-catalyzed ring-opening of the furan (B31954) moiety can be employed to generate highly functionalized phenol (B47542) derivatives, representing a divergent synthetic strategy. acs.orgresearchgate.net
Electrophilic Aromatic Substitution (EAS) Potential
The susceptibility of the benzofuran ring system to electrophilic aromatic substitution (EAS) is significantly influenced by the nature of its substituents. In methyl 7-aminobenzofuran-2-carboxylate, the benzene (B151609) portion of the molecule is activated towards electrophilic attack by the presence of the amino (-NH₂) group at the C7 position. Amino groups are potent activating groups due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic ring through resonance. This donation stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene. libretexts.org
Regioselectivity in Ring Functionalization
The directing effect of substituents is a critical factor in determining the outcome of electrophilic aromatic substitution reactions. The amino group at C7 is a strong ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. libretexts.org In the case of this compound, the positions ortho to the C7-amino group are C6 and the furan oxygen, while the para position is C4.
Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions of the benzene ring.
C4-Substitution: This position is para to the strongly activating amino group, making it electronically favored.
C6-Substitution: This position is ortho to the amino group. However, it is also adjacent to the fused furan ring, which may impart some steric hindrance, potentially making substitution at C4 more favorable in some cases.
The position meta to the amino group, C5, is electronically disfavored and substitution at this site is generally not observed under standard EAS conditions. The precise ratio of C4 to C6 substitution products can depend on the specific electrophile used and the reaction conditions.
C-H Arylation Strategies
Modern synthetic methods, particularly palladium-catalyzed C-H activation/arylation, offer powerful tools for the functionalization of heterocyclic compounds. While direct C-H arylation on this compound itself is not extensively documented, studies on closely related benzofuran-2-carboxamide (B1298429) derivatives demonstrate the viability of this strategy. mdpi.com These reactions typically involve the use of a directing group to guide the metal catalyst to a specific C-H bond, followed by coupling with an aryl halide.
A common approach involves converting the C2-carboxylate to a carboxamide bearing a directing group, such as an 8-aminoquinoline (B160924) (AQ) moiety. The reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com This cycle begins with the coordination of the palladium catalyst to the directing group, leading to the formation of a palladacycle intermediate. This intermediate then reacts with an aryl iodide, leading to the formation of the C-C bond and regeneration of the active catalyst. mdpi.com Research has shown that aryl iodides bearing electron-donating substituents often lead to higher yields. mdpi.com
Below is a table summarizing representative C-H arylation reactions performed on a related N-(quinolin-8-yl)benzofuran-2-carboxamide system, illustrating the conditions and outcomes of such transformations.
| Entry | Aryl Iodide | Catalyst (mol%) | Time (h) | Product | Yield (%) |
| 1 | 4-Iodo-N,N-dimethylaniline | Pd(OAc)₂ (5) | 7 | 2a | 86 |
| 2 | 5-Iodo-m-xylene | Pd(OAc)₂ (5) | 14 | 2b | 76 |
| 3 | 4-Iodotoluene | Pd(OAc)₂ (5) | 14 | 2c | 88 |
| 4 | 4-Iodoanisole | Pd(OAc)₂ (10) | 20 | 2o | 80 |
Table based on data for C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide. mdpi.com
Formation of Fused Heterocycles and Complex Architectures Utilizing the Benzofuran-2-carboxylate Scaffold
The benzofuran-2-carboxylate framework is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. These larger structures are of significant interest in medicinal chemistry and materials science. core.ac.ukbeilstein-journals.org Various synthetic strategies leverage the reactivity of the benzofuran core and its substituents to construct fused rings.
One prominent method involves the reaction of benzofuran precursors with other bifunctional molecules to build new rings. For instance, derivatives of this compound can be elaborated into quinoline-containing structures. A facile, one-pot reaction has been described for the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives from substituted salicylaldehydes and an appropriate quinoline (B57606) precursor. beilstein-journals.org This demonstrates how the benzofuran unit can be incorporated as a major substituent in another heterocyclic system.
Furthermore, tandem reactions like ruthenium-mediated isomerization followed by ring-closing metathesis (RCM) have been employed on allylated benzofuran precursors to create a variety of fused five-, six-, seven-, and eight-membered rings. core.ac.uk These advanced catalytic methods provide access to diverse and complex benzo-fused heterocycles with a high degree of control over the final architecture. core.ac.uk
The table below outlines examples of complex heterocyclic systems synthesized from benzofuran-based starting materials.
| Starting Material Type | Reaction Strategy | Resulting Fused System |
| Ethyl 2-chloromethyl-quinoline-carboxylate + Salicylaldehydes | One-pot condensation/cyclization | 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids beilstein-journals.org |
| Allylated Phenols | Isomerization and Ring-Closing Metathesis (RCM) | Benzofurans (e.g., 4,7-dimethoxybenzofuran) core.ac.uk |
| Di-allylated Aminophenols | Isomerization and Ring-Closing Metathesis (RCM) | Fused Benzoxazepines and Benzoxazocines core.ac.uk |
Structure Reactivity Relationships Srr and Substituent Effects
Impact of Substituents on Reaction Kinetics and Thermodynamics
The reactivity of the benzofuran (B130515) system is significantly influenced by the nature and position of its substituents. The amino group (-NH₂) at the 7-position and the methyl carboxylate group (-COOCH₃) at the 2-position of Methyl 7-aminobenzofuran-2-carboxylate have opposing electronic effects that modulate its reactivity.
The amino group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density of the benzofuran ring system, making it more susceptible to electrophilic attack. Conversely, the methyl carboxylate group is an electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution but can facilitate nucleophilic reactions.
In the synthesis of related benzofuran derivatives, the presence of electron-donating groups has been shown to influence reaction outcomes. For instance, in the synthesis of fused benzofuranamines, substrates with electron-withdrawing groups like fluoro substituents resulted in higher yields compared to non-substituted derivatives, while a methoxy (B1213986) group (an EDG) led to a lower yield. mdpi.com This suggests that the electronic nature of substituents plays a critical role in the thermodynamics and kinetics of the reaction.
The following table illustrates the effect of substituents on the yield of benzofuran-3-amines from the reaction of substituted 2-fluorobenzonitriles with ethyl 2-hydroxyacetate, providing insight into how substituents can influence reaction efficiency.
Table 1: Effect of Substituents on the Synthesis of Benzofuran-3-amines
| Entry | Substituent on 2-Fluorobenzonitrile | Product | Yield (%) |
|---|---|---|---|
| 1 | H | Ethyl 3-aminobenzofuran-2-carboxylate | 85 |
| 2 | 4-F | Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate | 88 |
| 3 | 5-F | Ethyl 3-amino-5-fluorobenzofuran-2-carboxylate | 92 |
| 4 | 6-F | Ethyl 3-amino-4-fluorobenzofuran-2-carboxylate | 82 |
| 5 | 4,6-diF | Ethyl 3-amino-4,6-difluorobenzofuran-2-carboxylate | 95 |
| 6 | 4-CF₃ | Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate | 90 |
| 7 | 5-CF₃ | Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate | 93 |
Data sourced from a study on the synthesis of fused benzofuranamines. mdpi.com
Positional Isomerism and its Influence on Chemical Behavior
The arrangement of functional groups on the benzofuran scaffold, known as positional isomerism, can have a profound impact on the molecule's chemical and physical properties. For this compound, isomers such as Methyl 4-aminobenzofuran-2-carboxylate evitachem.com, Methyl 5-aminobenzofuran-2-carboxylate, and Methyl 6-aminobenzofuran-2-carboxylate would be expected to exhibit different chemical behaviors.
The position of the amino group on the benzene (B151609) ring alters the electronic landscape of the entire molecule. For instance, the inductive and resonance effects of the amino group will have a more pronounced influence on the reactivity of the furan (B31954) ring when it is located at the 4- or 6-position compared to the 5- or 7-position. This is due to the direct conjugation pathways between these positions and the heterocyclic ring.
However, in other cases, positional isomerism is a critical determinant of a molecule's properties. For example, studies on other aromatic systems have shown that the position of a functional group can dramatically affect properties like aggregation-induced emission and biological activity. mdpi.com While direct comparative studies on the reactivity of positional isomers of Methyl aminobenzofuran-2-carboxylate are scarce, it is reasonable to infer that the location of the amino group will influence the molecule's dipole moment, solubility, and interaction with biological targets.
Steric and Electronic Effects of Functional Groups on Reactivity
The reactivity of this compound is governed by a combination of steric and electronic effects originating from its constituent functional groups.
Electronic Effects:
Amino Group (-NH₂): As a powerful electron-donating group, the amino group at the 7-position activates the benzene portion of the molecule towards electrophilic attack. Its +R (resonance) and -I (inductive) effects increase the electron density on the aromatic ring.
Methyl Carboxylate Group (-COOCH₃): This group at the 2-position is electron-withdrawing due to the -I and -R effects of the carbonyl group. It deactivates the furan ring towards electrophilic attack and makes the carbonyl carbon susceptible to nucleophilic attack. The ester can also be hydrolyzed to the corresponding carboxylic acid. researchgate.net
Steric Effects: The spatial arrangement of the functional groups also plays a significant role in the molecule's reactivity. The proximity of the 7-amino group to the fused furan ring may impose some steric hindrance, potentially influencing the approach of bulky reagents to the adjacent 6-position. Similarly, the methyl carboxylate group at the 2-position can sterically hinder reactions at the neighboring 3-position of the furan ring.
In the synthesis of other substituted benzofurans, it has been noted that steric hindrance can have a slight effect on reaction yields. mdpi.com The presence of bulky groups can influence the ability of the molecule to adopt a planar conformation, which in turn can affect its electronic properties and reactivity.
The following table provides examples of yields for the synthesis of 2-aminobenzofurans with various substituents, illustrating the combined influence of electronic and steric factors.
Table 2: Synthesis of 2-Aminobenzofurans with Various Substituents
| Entry | Substituent on Phenol (B47542) | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methyl | 5-Methyl-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine | 84 |
| 2 | 3-Methyl | 6-Methyl-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine | 78 |
| 3 | 2-Methyl | 7-Methyl-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine | 79 |
| 4 | 4-Methoxy | 5-Methoxy-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine | 82 |
| 5 | 4-Fluoro | 5-Fluoro-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine | 70 |
Data sourced from a study on the synthesis of 2-aminobenzofurans. nih.gov
Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Studies
Spectroscopic Techniques in Elucidating Complex Derivatives
Spectroscopy is fundamental to the structural elucidation of novel compounds derived from "Methyl 7-aminobenzofuran-2-carboxylate." Each method offers unique information about the molecule's functional groups, connectivity, and electronic system.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Assignments
High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of "this compound." Both ¹H and ¹³C NMR provide atom-specific information regarding the chemical environment, connectivity, and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound," characteristic signals are expected in distinct regions. The methyl ester protons (-OCH₃) would typically appear as a sharp singlet. The protons on the aromatic and furan (B31954) rings would resonate in the downfield region, with their splitting patterns (doublets, triplets) revealing their coupling relationships with adjacent protons. The amino group (-NH₂) protons often appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include the ester carbonyl carbon, which is significantly deshielded and appears far downfield (typically 160-180 ppm). libretexts.org The carbons of the benzofuran (B130515) ring system resonate in the aromatic region (approximately 100-155 ppm). The methyl ester carbon (-OCH₃) appears in the upfield region. The specific chemical shifts are sensitive to the electronic effects of the substituents, namely the electron-donating amino group and the electron-withdrawing carboxylate group.
The following tables summarize the anticipated chemical shifts based on analyses of structurally similar compounds. rsc.orgbeilstein-journals.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H (furan) | ~7.2 - 7.5 | Singlet (s) |
| H (aromatic) | ~6.7 - 7.8 | Multiplet (m) |
| -NH₂ (amino) | ~4.0 - 5.5 | Broad Singlet (br s) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester carbonyl) | ~160 - 165 |
| C (aromatic/furan) | ~105 - 155 |
Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, making it invaluable for monitoring the progress of a chemical reaction. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its primary functional moieties.
The presence of the primary amine is confirmed by N-H stretching vibrations. The ester group is identified by its strong carbonyl (C=O) stretch. The benzofuran core structure is evidenced by C=C stretches from the aromatic ring and C-O stretches associated with the furan ether linkage and the ester. libretexts.orgcapes.gov.br
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Doublet |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Ester (-COOCH₃) | C=O Stretch | 1715 - 1730 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of "this compound" and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The molecular formula of the compound is C₁₀H₉NO₃, corresponding to a molecular weight of approximately 191.18 g/mol . evitachem.com
Low-Resolution MS: In a standard MS experiment, the compound would show a molecular ion peak (M⁺) corresponding to its integer mass. High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula, distinguishing it from other compounds with the same nominal mass. rsc.orgFragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for this molecule would likely include the loss of the methoxy (B1213986) group (-•OCH₃) from the ester, or the loss of the entire carbomethoxy group (-•COOCH₃), providing further evidence for the proposed structure. rsc.org
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with conjugated systems, such as the benzofuran core of "this compound."
The fused aromatic and furan rings create an extended π-conjugated system, which is expected to absorb UV light. The presence of the amino group (-NH₂) as an auxochrome and the carboxylate group as a chromophore will influence the position and intensity of the absorption maxima (λmax). researchgate.net The amino group, being an electron-donating group, typically causes a bathochromic (red) shift to longer wavelengths compared to the unsubstituted benzofuran scaffold. This analysis is useful for confirming the presence of the conjugated system and studying the effects of substituents on the electronic structure.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating "this compound" from impurities, starting materials, and by-products. This ensures the quality and purity of the final compound and allows for precise monitoring of synthetic processes.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Synthetic Process Development
Both HPLC and UPLC are powerful techniques for the analysis of "this compound." They are routinely used to assess purity, quantify the compound in a mixture, and track the progress of a reaction over time. journalijcar.org
A reversed-phase HPLC (RP-HPLC) method is typically employed for a molecule of this polarity. researchgate.net In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. By programming a gradient of increasing organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer, components are eluted from the column based on their polarity, with the more polar compounds eluting first. A UV detector is commonly used for detection, as the benzofuran ring system is an excellent chromophore. ekb.eg
UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity, making it a superior choice for high-throughput analysis during process development and quality control.
Table 4: Typical RP-HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient (e.g., 10% B to 90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 254 nm) |
| Injection Volume | 10 µL |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. researchgate.netnih.gov In the context of this compound, GC-MS is instrumental in analyzing volatile by-products that may arise during its synthesis or degradation. The synthesis of benzofuran derivatives often involves multi-step reactions where incomplete reactions or side reactions can generate volatile impurities.
The GC-MS process involves two main stages. First, the gas chromatograph separates the components of a vaporized sample based on their different boiling points and affinities for the stationary phase within the GC column. unl.edu Compounds with higher volatility and lower affinity travel through the column faster. After separation, the individual components enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. unl.edu This spectrum acts as a "chemical fingerprint," which can be compared against spectral libraries for positive identification. researchgate.net
Potential volatile by-products in the synthesis of this compound could include residual solvents (e.g., methanol, ethanol (B145695), acetone) used during the reaction or purification steps, as well as low molecular weight intermediates or side-products. For instance, in syntheses involving cyclization to form the furan ring, precursors might remain if the reaction does not go to completion. Thermal degradation of the target compound can also be studied by heating the sample and analyzing the evolved gases with GC-MS.
A typical GC-MS analysis report for quality control of a this compound sample would identify and quantify any volatile impurities detected, as illustrated in the hypothetical data table below.
| Retention Time (min) | Detected Compound | Probable Source |
| 2.15 | Methanol | Residual solvent from esterification |
| 3.48 | Acetone | Residual solvent from purification |
| 10.21 | Phenol (B47542) | Precursor or degradation product |
| 15.89 | This compound | Target Compound |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. thieme-connect.deed.ac.uk This technique provides precise information on bond lengths, bond angles, and the absolute conformation of a molecule, which is crucial for understanding its chemical properties and biological activity. For a molecule like this compound, X-ray crystallography can unequivocally establish its molecular geometry and how the molecules pack together in a crystal lattice.
The process requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. thieme-connect.de By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of individual atoms are determined, revealing the complete molecular structure.
While this compound itself is not chiral, derivatives of it could be. In such cases, X-ray crystallography is the gold standard for determining the absolute configuration (the R or S designation) of chiral centers. nih.govnih.gov This is achieved through the analysis of anomalous dispersion, a phenomenon that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.de This effect allows for the differentiation between a molecule and its non-superimposable mirror image. ed.ac.uk
The structural data obtained from X-ray analysis is fundamental for structure-activity relationship (SAR) studies and for computational modeling. The table below presents hypothetical crystallographic data that could be obtained for this compound.
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 16.3 |
| β (°) | 95.5 |
| Volume (ų) | 853.7 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.488 |
Thermogravimetric Analysis (TGA) in Material Characterization
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a critical tool for assessing the thermal stability and composition of materials like this compound. researchgate.net
In a TGA experiment, a small amount of the sample is placed in a pan that is connected to a microbalance. The sample is then heated at a constant rate, and the mass is continuously recorded. The resulting plot of mass versus temperature is called a thermogram or TGA curve. The curve provides vital information about the physical and chemical phenomena that lead to mass change, including desorption, decomposition, and oxidation.
For this compound, a TGA curve would show a stable baseline (no mass loss) until the temperature reaches the onset of decomposition. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. The shape of the curve can reveal whether the decomposition occurs in a single step or multiple steps, providing insight into the degradation mechanism. If the analysis is performed in an inert atmosphere (e.g., nitrogen), it shows the inherent thermal stability, while analysis in an oxidative atmosphere (e.g., air) can show its susceptibility to oxidation at high temperatures. TGA can be coupled with mass spectrometry (TGA-MS) to identify the gaseous products evolved during decomposition. researchgate.net
The data below illustrates a hypothetical TGA profile for this compound, indicating its thermal stability characteristics.
| Parameter | Description | Temperature (°C) |
| T_onset | The temperature at which decomposition begins. | 255 |
| T_peak | The temperature of maximum decomposition rate. | 280 |
| Mass Loss (Step 1) | Percentage of mass lost in the primary decomposition stage. | 65% |
| Residual Mass | Percentage of mass remaining at the end of the analysis (e.g., at 600°C). | 5% |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules. researchgate.net DFT methods are used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. researchgate.net
For instance, studies on the related compound 1-benzofuran-2-carboxylic acid have utilized DFT with the UB3LYP/6-31G(d,p) basis set to calculate its optimized geometric parameters, such as bond lengths and angles. researchgate.netresearchgate.net These calculations have shown good agreement with experimental values obtained from single-crystal X-ray diffraction, validating the accuracy of the theoretical model. researchgate.netresearchgate.net
Another key application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. rsc.org For benzofuran (B130515) derivatives, MEP analysis typically reveals negative potential regions (red and yellow) localized around electronegative atoms like oxygen, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions (blue) are often found around hydrogen atoms, particularly those of amine or hydroxyl groups, highlighting sites for nucleophilic attack. researchgate.net Such analysis is crucial for predicting how Methyl 7-aminobenzofuran-2-carboxylate would interact with other reagents.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, acting as the electron donor, is associated with nucleophilicity, while the LUMO, the electron acceptor, relates to electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. rsc.org
In a DFT study of 1-benzofuran-2-carboxylic acid, the HOMO and LUMO energy values were calculated, resulting in an energy gap of 4.735 eV. researchgate.net This information is used to derive global reactivity descriptors, which quantify different aspects of a molecule's reactivity.
Table 1: Frontier Orbital Energies and Global Reactivity Descriptors for 1-benzofuran-2-carboxylic acid
| Molecular Property | Value (eV) |
|---|---|
| EHOMO | -6.367 |
| ELUMO | -1.632 |
| Energy gap (ΔE) | 4.735 |
| Ionization Potential (I) | 6.367 |
| Electron Affinity (A) | 1.632 |
| Global Hardness (η) | 2.367 |
| Softness (ζ) | 11.49 |
(Data sourced from a study on 1-benzofuran-2-carboxylic acid using DFT at the UB3LYP/6-31G(d,p) level) researchgate.net
These descriptors provide a quantitative basis for predicting the chemical behavior of the benzofuran scaffold. A similar analysis for this compound would be essential to understand its specific reactivity profile, which would be influenced by the electron-donating amino group at the 7-position.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling potential reaction pathways and identifying transition states. For the synthesis of benzofuran derivatives, computational studies can help validate proposed mechanisms.
For example, a plausible mechanism for the synthesis of 2-aminobenzofurans involves the Sc(OTf)₃-mediated reaction of o-hydroxybenzyl alcohol with isocyanides. nih.gov The proposed pathway involves the in situ generation of an ortho-quinone methide (o-QM), followed by nucleophilic addition of the isocyanide. nih.gov The resulting intermediate then undergoes intramolecular cyclization and isomerization to yield the final 2-aminobenzofuran product. nih.gov
Another synthetic route involves a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with salicylaldehydes. beilstein-journals.org The proposed mechanism includes a base-mediated ester hydrolysis, abstraction of an acidic proton, and a subsequent attack by the carbanion on the aldehyde's carbonyl carbon to form the five-membered furan (B31954) ring, followed by dehydration. beilstein-journals.org While these studies propose plausible reaction schemes, detailed computational modeling would involve locating the transition state structures for each step, calculating activation energies, and confirming the minimum energy pathway, thereby providing a more rigorous understanding of the reaction dynamics.
Conformational Analysis and Molecular Dynamics Simulations
For molecules with flexible bonds, conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers). Molecular Dynamics (MD) simulations extend this by modeling the dynamic behavior of a molecule over time, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov
In Silico Predictions of Molecular Interactions (e.g., molecular docking)
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netnih.gov This method is invaluable in drug discovery for identifying potential binding modes and understanding the intermolecular interactions that stabilize the complex. nih.gov
In silico studies on various benzofuran derivatives have demonstrated their potential to interact with different biological targets. Molecular docking has been used to study the binding of benzofuran derivatives to enzymes like cyclooxygenase-2 (COX-2) and to predict interactions with bacterial proteins. rsc.orgresearchgate.net For example, docking studies of benzofuran-1,2,3-triazole hybrids against EGFR identified key binding interactions, such as hydrogen bonds and hydrophobic interactions, within the receptor's active site. nih.gov The docking scores provide an estimate of the binding affinity, helping to rank potential compounds for further investigation. nih.gov
For this compound, molecular docking could be employed to predict its binding mechanism with various potential protein targets. The amino and carboxylate groups on the benzofuran scaffold would be expected to act as key hydrogen bond donors and acceptors, respectively, guiding its orientation within a binding pocket.
Applications in Chemical Sciences and Preclinical Research
Methyl 7-aminobenzofuran-2-carboxylate as a Versatile Synthetic Building Block
The primary role of this compound in a research context is that of a versatile synthetic building block. Its synthesis and subsequent use as an intermediate have been documented in the development of more complex molecules.
A notable example is found in the structure-guided design of high-affinity ligands for the colchicine (B1669291) domain of tubulin. In this research, this compound (referred to as compound 16 in the study) was prepared from its precursor, methyl 7-nitrobenzofuran-2-carboxylate. nih.gov The synthesis was achieved through a standard reduction reaction where the nitro group was converted to an amine group via hydrogenation using a platinum-on-sulfur catalyst (5% Pt/S). nih.gov
Following its synthesis, the newly formed amino derivative, this compound, served as a direct intermediate for further functionalization. Specifically, it was reacted with methylamine (B109427) in a process that quantitatively yielded the corresponding amide, demonstrating its utility as a scaffold for creating new derivatives with potential biological relevance. nih.gov This straightforward conversion highlights the compound's value as a foundational molecule, allowing chemists to introduce new functional groups and build molecular complexity.
Role in the Development of Chemical Scaffolds for Diverse Applications (excluding therapeutic drug development per se)
The benzofuran (B130515) scaffold is a privileged structure in chemistry, and derivatives are explored for a wide range of functions beyond medicine. rsc.orgscienceopen.com this compound serves as a platform for developing chemical structures for agrochemical, materials science, and biological investigation purposes.
While the benzofuran nucleus is explored in various biological contexts, a review of the available scientific literature does not provide specific examples of this compound being used as a direct precursor for the synthesis of agrochemicals.
The functional groups present on this compound—a primary amine and a methyl ester—make it a promising candidate for applications in materials science. The amine group can react with compounds like carboxylic acids or acyl chlorides to form amides, while the ester can be hydrolyzed or transesterified. These reactive handles allow the molecule to be incorporated into larger structures.
Chemical suppliers classify the compound under categories such as "Polymer Science Material Building Blocks," indicating its potential use in the synthesis of novel polymers. bldpharm.com Benzofuran derivatives, in general, are investigated for their optical and electronic properties, suggesting that molecules like this compound could serve as intermediates in the creation of functional materials such as dyes or pigments, where the benzofuran core can act as a chromophore. encyclopedia.pub
The benzofuran scaffold is integral to the design of molecular probes used to investigate biological systems in vitro. By modifying the core structure of this compound, researchers can develop tools to study enzyme mechanisms and receptor-ligand interactions without a therapeutic goal.
In vitro studies on the inhibition of digestive enzymes like α-amylase are crucial for understanding metabolic processes. The benzofuran structure is a key component in a variety of synthesized α-amylase inhibitors. nih.govresearchgate.net For instance, researchers have prepared series of benzofuran carbohydrazide (B1668358) analogs and benzofuran-based Schiff bases to study their interaction with this enzyme. nih.govresearchgate.net
These studies evaluate the inhibitory potential of the synthesized compounds by measuring their IC₅₀ values, which is the concentration required to inhibit 50% of the enzyme's activity. The results demonstrate that the benzofuran moiety is a critical feature for binding to the enzyme's active site. nih.govrsc.org Molecular docking simulations often accompany these in vitro assays to provide a deeper understanding of the binding interactions between the benzofuran derivatives and the amino acid residues within the enzyme's catalytic domain. nih.govrsc.org
| Benzofuran Derivative Class | Key Findings | Range of IC₅₀ Values (µM) | Reference Standard | Source |
|---|---|---|---|---|
| Benzofuran Carbohydrazide Analogs | A series of 25 analogs showed good to moderate inhibitory potential. Substituents on the phenyl ring influenced activity. | 1.078 - 2.926 | Acarbose (IC₅₀ = 0.62 µM) | nih.gov |
| Benzofuran-Based Schiff Bases | A series of 22 compounds were evaluated, with some showing higher potency than the standard. | 1.10 - 24.60 | Acarbose (IC₅₀ = 11.50 µM) | researchgate.net |
| Benzimidazole (B57391) Derivatives | Some synthesized derivatives demonstrated superior inhibitory effects compared to the standard drug. | 1.10 - 12.50 | Acarbose (IC₅₀ = 1.70 µM) | nih.gov |
In vitro receptor binding assays are essential for characterizing the interaction between a ligand and its target protein, providing data on affinity and specificity. nih.govnih.govgiffordbioscience.com Benzofuran derivatives are frequently used in such studies to probe various receptors.
One study investigated the binding of 4-nitrophenyl-functionalized benzofurans to bovine serum albumin (BSA), a model protein. encyclopedia.pubnih.gov Techniques like circular dichroism (CD) spectroscopy and fluorescence titration were used to demonstrate that these compounds can alter the secondary structure of the protein upon binding. encyclopedia.pubnih.gov Such studies provide mechanistic insights into how small molecules interact with transport proteins.
In another example, novel 3-aminobenzofuran derivatives were synthesized and evaluated for their binding to acetylcholinesterase (AChE). nih.gov In vitro assays were used to determine IC₅₀ values, and molecular docking simulations helped visualize the binding patterns within the active site of the enzyme, revealing key interactions with amino acid residues like Trp84 and Phe330. nih.gov
| Receptor/Protein Target | Benzofuran Derivative Type | In Vitro Technique(s) Used | Key Mechanistic Finding | Source |
|---|---|---|---|---|
| Bovine Serum Albumin (BSA) | 4-Nitrophenyl-functionalized benzofurans | Circular Dichroism, Fluorescence Spectroscopy, Molecular Docking | Ligands bind to BSA, altering its secondary structure and thermal stability. | encyclopedia.pubnih.gov |
| Acetylcholinesterase (AChE) | 3-Aminobenzofuran derivatives | Ellman's Method, Molecular Docking | Compounds anchor in the mid-gorge of the enzyme's active site, interacting with key aromatic residues. | nih.gov |
| Tubulin (Colchicine Domain) | 2-Substituted benzofurans | Computational Affinity Maps, Cell Cycle Analysis | Derivatives were designed to interact with specific regions of the tubulin binding site. | nih.gov |
Probes for Biological System Investigation (Focus on in vitro mechanistic insights)
Modulation of Cellular Pathways (e.g., NF-κB transcriptional activity in cell lines, tubulin polymerization inhibition in vitro)
While direct studies on the modulation of specific cellular pathways by this compound are not extensively documented in publicly available literature, the broader class of benzofuran and related heterocyclic compounds has been the subject of such investigations.
NF-κB Transcriptional Activity: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer. nih.govnih.gov Consequently, molecules that can modulate NF-κB activity are of significant interest in therapeutic research. While there is no specific data on this compound, various natural and synthetic compounds are known to target the NF-κB pathway, often by inhibiting the degradation of its inhibitor, IκB, or by preventing the translocation of active NF-κB subunits to the nucleus. nih.gov The investigation of this compound's effect on this pathway would be a necessary step in characterizing its bioactivity.
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. nih.gov Their disruption is a validated strategy in cancer chemotherapy. Compounds that inhibit tubulin polymerization interfere with the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov
Although no in vitro tubulin polymerization inhibition assays have been reported specifically for this compound, various benzofuran and benzimidazole derivatives have demonstrated potent activity as tubulin polymerization inhibitors. nih.govnih.gov For instance, the benzofuran derivative BNC105 has been identified as a potent inhibitor that binds to the colchicine site of tubulin, leading to the disruption of the tumor vasculature. nih.gov Similarly, certain benzimidazole derivatives have been shown to inhibit tubulin polymerization with IC₅₀ values in the low micromolar range, inducing apoptosis in cancer cell lines. nih.gov These findings suggest that the benzofuran scaffold can be a valuable pharmacophore for designing tubulin-targeting agents. Future studies would be required to determine if this compound shares this property.
Antimicrobial Mechanism Research (in vitro studies focusing on molecular targets or growth inhibition)
Research into the specific antimicrobial mechanisms of this compound is not currently available in the scientific literature. However, the benzofuran core is a recurring motif in compounds exhibiting a range of antimicrobial activities. The mechanisms of action for related heterocyclic compounds often involve the disruption of essential cellular processes in bacteria and fungi.
In vitro studies on other benzofuran derivatives have shown various potential mechanisms:
Cell Wall Synthesis Inhibition: Some antimicrobial agents act by interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
Disruption of Biofilm Formation: Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics. nih.gov Certain compounds can inhibit the formation of these biofilms, rendering the bacteria more susceptible to conventional treatments. For example, extracts from the seagrass Posidonia oceanica, which contain various phytochemicals, have demonstrated significant antibiofilm activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov
Enzyme Inhibition: The inhibition of essential bacterial enzymes is another common antimicrobial strategy. For instance, docking studies on some N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides suggested a potential for partial inhibition of TrmD, a crucial enzyme in Pseudomonas aeruginosa. researchgate.net
While these examples highlight the antimicrobial potential within related chemical classes, empirical studies, including minimum inhibitory concentration (MIC) assays, time-kill kinetics, and specific target-based assays, would be necessary to ascertain and characterize any antimicrobial activity and the corresponding mechanism for this compound.
Antioxidant Mechanisms at a Molecular Level
The precise molecular mechanisms underlying the potential antioxidant activity of this compound have not been specifically elucidated. However, the general antioxidant mechanisms of phenolic and amino-substituted aromatic compounds are well-understood and can provide a hypothetical framework. The primary mechanisms by which antioxidants neutralize free radicals include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov
Potential Mechanisms of Action:
Radical Scavenging: Compounds with phenolic hydroxyl or aromatic amino groups can act as radical scavengers. The amino group on the benzene (B151609) ring of this compound could potentially donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical on the antioxidant molecule is typically stabilized by resonance, making it less reactive. Common assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov
Metal Ion Chelation: Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov Compounds that can chelate these metal ions prevent them from participating in this reaction, thus exerting an antioxidant effect. The structure of this compound, with its oxygen and nitrogen atoms, may possess the ability to form complexes with metal ions, although this would require experimental verification.
Modulation of Antioxidant Enzymes: Some compounds exert their antioxidant effects indirectly by boosting the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. nih.gov These enzymes are crucial for detoxifying reactive oxygen species (ROS) generated during normal metabolism.
To confirm the antioxidant activity and elucidate the specific molecular mechanism of this compound, a series of in vitro tests would be required, as shown in the table below.
Table 1: Common in vitro Assays for Characterizing Antioxidant Mechanisms
| Assay | Mechanism Evaluated | Principle |
|---|---|---|
| DPPH Assay | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | Measures the bleaching of the purple DPPH radical upon reduction by an antioxidant. nih.gov |
| ABTS Assay | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) | Measures the reduction of the pre-formed ABTS radical cation. |
| FRAP Assay (Ferric Reducing Antioxidant Power) | Single Electron Transfer (SET) | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺). |
| Metal Chelating Assay | Inhibition of Pro-oxidant Metal Activity | Evaluates the ability of a compound to compete with ferrozine (B1204870) for the formation of a complex with Fe²⁺. nih.gov |
| Cellular Antioxidant Activity (CAA) Assay | Intracellular ROS Scavenging | Uses a fluorescent probe within cells to measure the inhibition of ROS generation by an antioxidant. |
Photophysical Properties and Applications (if any were found, e.g., fluorescent probes)
There is no specific information in the reviewed literature regarding the photophysical properties, such as absorption, emission spectra, or quantum yield, of this compound. Consequently, its application as a fluorescent probe has not been reported.
Fluorescent probes are molecules that exhibit changes in their fluorescence properties (e.g., intensity, wavelength, or lifetime) in response to a specific analyte or a change in their microenvironment. nih.govnih.gov The development of such probes often involves a fluorophore—a molecule with inherent fluorescent capabilities—linked to a recognition element that interacts with the target. nih.gov
While the benzofuran ring is part of some fluorescent systems, the specific structure of this compound has not been explored for this purpose. The photophysical characteristics of a molecule are determined by its electronic structure, including the nature and position of substituents on the aromatic core. The amino (-NH₂) group is an electron-donating group, and the methyl carboxylate (-COOCH₃) is an electron-withdrawing group, which could potentially lead to interesting charge-transfer characteristics upon excitation. However, without experimental data, its potential as a fluorophore or a fluorescent probe remains speculative. For a compound to be a viable fluorescent probe, it would need to be systematically characterized for its photophysical properties and its response to various analytes and environments.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of the benzofuran (B130515) nucleus is a well-established area of organic chemistry, yet the demand for more environmentally benign and efficient methods continues to drive innovation. nih.gov Future research on Methyl 7-aminobenzofuran-2-carboxylate will likely focus on developing sustainable synthetic protocols that minimize waste, avoid harsh reagents, and reduce energy consumption.
Key areas for development include:
Catalytic Strategies : There is an opportunity to move beyond classical methods and employ advanced catalytic systems. This includes the use of palladium-on-carbon (Pd/C) catalysts, which are stable, low-cost, and easily removed by filtration, for the synthesis of benzofuran derivatives. chemistryviews.org Copper-catalyzed multicomponent reactions represent another promising avenue, allowing for the one-pot synthesis of substituted benzofurans from simple precursors under solvent-free conditions. nih.gov Research into heterogeneous copper catalysts, such as those supported on metal-organic frameworks (MOFs), could lead to highly active and reusable systems for producing aminobenzofurans. nih.gov
Oxidative Cyclization : Modern methods using milder oxidizing agents are being explored. For instance, an I2/tert-butyl hydroperoxide (TBHP) oxidant system can facilitate the efficient synthesis of related benzofuran structures at room temperature without the need for a metal catalyst. researchgate.net Similarly, the use of hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)2] offers a metal-free alternative for the oxidative cyclization of precursors to form the benzofuran ring. organic-chemistry.org
One-Pot and Domino Reactions : Designing synthetic sequences where multiple bond-forming events occur in a single pot (domino reactions) can significantly improve efficiency. Lewis-acid-promoted domino reactions have been used to create complex benzofuran derivatives in high yields. nih.gov Future work could adapt these strategies for the regioselective synthesis of the target molecule, starting from readily available phenols and α-haloketones or other simple building blocks. nih.gov
Expanding the Scope of Chemical Transformations and Derivatizations
The functional groups of this compound—the aromatic amine and the methyl ester—are prime sites for chemical modification. Expanding the library of derivatives from this core scaffold is essential for exploring its utility in various chemical contexts.
Future derivatization studies could include:
Amine Group Modifications : The 7-amino group can be readily transformed into a wide array of other functional groups. For example, it can be acylated to form amides, which is a common strategy in the synthesis of related benzofuran derivatives. researchgate.net It can also serve as a nucleophile in reactions to form more complex heterocyclic systems. A notable example is the use of an amino group in click chemistry to generate benzofuran-triazole hybrids. niscair.res.in
Ester Group Transformations : The methyl ester at the 2-position provides a handle for numerous transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amides and esters. thermofisher.com These carboxylic acid derivatives are often synthesized for use as derivatization reagents themselves, particularly for analysis by mass spectrometry. nih.govnih.gov
Multifunctional Ligand Synthesis : The compound can serve as a starting point for creating multifunctional molecules. Research has shown that 3-aminobenzofuran derivatives can be synthesized via multi-step reactions starting from precursors like 2-hydroxybenzonitrile (B42573). nih.gov Similar multi-step pathways could be envisioned for this compound to attach different chemical moieties, creating complex structures for specific applications.
Advanced Computational Modeling for Predictive Chemistry and Mechanistic Elucidation
Computational chemistry offers powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby accelerating research and reducing experimental costs.
Future computational work on this compound and its derivatives could focus on:
Predictive Property Analysis : In silico tools can be used to predict various physicochemical properties. For example, the SwissADME platform has been used to evaluate the drug-likeness of other 2-aminobenzofuran derivatives by assessing parameters defined by Lipinski's and Veber's rules. nih.gov While avoiding therapeutic contexts, these predictions of solubility, polarity (e.g., Topological Polar Surface Area, TPSA), and other molecular descriptors are valuable for applications in materials science and analytical chemistry. nih.govnih.gov
Mechanistic Studies : Computational modeling can provide deep insight into the pathways of synthetic reactions. For many benzofuran syntheses, reaction mechanisms involving intermediates like iminium ions or radical transfers have been proposed based on experimental evidence. nih.govacs.org Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model these transition states and intermediates, corroborating proposed mechanisms and guiding the optimization of reaction conditions.
Interaction Modeling : Molecular docking studies can predict how benzofuran derivatives interact with larger molecules, such as proteins. nih.gov While often used in drug discovery, this technique is also invaluable for designing chemical probes. By modeling the binding of a benzofuran derivative to a target protein, researchers can rationally design probes with high affinity and selectivity, which is crucial for understanding biological processes at a molecular level. nih.govnih.gov
Exploration of New Non-Medical Applications in Materials Science or Analytical Chemistry
The benzofuran scaffold is known to impart useful photophysical properties, making its derivatives interesting candidates for applications beyond the life sciences.
Potential non-medical applications for derivatives of this compound include:
Materials Science : Benzofuran derivatives have found use as optical brighteners. nih.gov The extended π-system of the benzofuran ring can be chemically tuned to absorb UV light and emit visible blue light, a key characteristic of whitening agents. Future research could explore how modifications to the amino and ester groups of the title compound affect its fluorescence and stability for potential use in polymers or coatings. Furthermore, 3,3-disubstituted benzofuran-2(3H)-ones are noted for their role in functionalized organic molecules used in polymer and supramolecular chemistry. royalsocietypublishing.org
Analytical Chemistry : The development of novel analytical reagents is a significant area of chemical research. Benzofuran-based structures are used to create derivatization reagents that enhance the detection of target analytes in techniques like HPLC and mass spectrometry. researchgate.net For example, benzofurazan-based reagents have been synthesized to react with carboxylic acids, making them detectable at very low concentrations. nih.govnih.gov Benzofuran spiropyrans have also been investigated as chromogenic analytical reagents for detecting specific analytes like aminothiols. researchgate.net The functional groups on this compound make it an attractive starting point for designing new, highly sensitive reagents for analytical applications.
Design of Chemical Probes for Deeper Understanding of Biological Processes at the Molecular Level (avoiding therapeutic claims)
Chemical probes are small molecules designed to selectively interact with a biological target (like an enzyme or receptor) to study its function in a complex biological system. nih.gov The aminobenzofuran scaffold is a valuable starting point for the rational design of such tools.
Future research in this area could involve:
Fluorescent Probes : The amino and carboxylate groups on this compound can be functionalized to create fluorescent probes. The strategy of protecting and deprotecting key functional groups is widely used to design probes that "turn on" in the presence of a specific analyte or enzymatic activity. nih.gov For example, a probe could be designed where the amino group is masked with a moiety that is cleaved by a specific enzyme, leading to a change in fluorescence. Libraries of such probes can be used to screen for biomarker enzyme activities in tissues. rsc.org
Affinity-Based Probes : The molecule can be developed into an affinity-based probe for protein labeling. This involves attaching a reactive group ("warhead") that forms a covalent bond with a nearby amino acid residue on a target protein, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection. nih.gov The benzofuran core would serve as the recognition element that provides binding affinity for the target. nih.gov
Probes for Bioorthogonal Chemistry : The compound could be incorporated into probes for bioorthogonal imaging. researchgate.net These techniques use chemical reactions that occur in living systems without interfering with native biological processes. For instance, the amino group could be modified with a linker and a chemoselective reactive moiety, creating a probe that can selectively conjugate to specific metabolites or proteins within a cell for subsequent analysis and imaging. nih.govgoogle.com Such tools are critical for gaining a deeper molecular understanding of cellular function. nih.gov
Q & A
Q. What are the standard synthetic routes for Methyl 7-aminobenzofuran-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from benzofuran precursors. Key steps include:
- Amination : Introducing the amino group at the 7-position via nucleophilic substitution or catalytic hydrogenation .
- Esterification : Methyl ester formation using methanol under acidic or basic conditions, often with reagents like thionyl chloride (SOCl₂) .
- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) or recrystallization to achieve >95% purity . Optimization requires precise control of temperature (e.g., 50–80°C for amination), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reagents to minimize side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., amine protons at δ 5.5–6.5 ppm, ester carbonyl at ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₉NO₃: 192.0655) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction intermediates be stabilized during the synthesis of this compound to prevent degradation?
- Low-Temperature Handling : Sensitive intermediates (e.g., nitro or bromo precursors) are stored at –20°C to avoid thermal decomposition .
- Inert Atmospheres : Use of argon/nitrogen during amination prevents oxidation of the free amine group .
- Protecting Groups : Temporary protection of the amine with tert-butoxycarbonyl (Boc) groups enhances stability during esterification .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, especially for aromatic protons .
- X-ray Crystallography : SHELXL refinement (via the SHELX suite) determines absolute configuration and corrects misinterpretations of electron density maps .
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental data .
Q. How does the electronic nature of the benzofuran core influence the reactivity of this compound in cross-coupling reactions?
- Electrophilic Aromatic Substitution : The electron-rich amine group directs reactions to the 4-position of the benzofuran ring .
- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable C–N bond formation at the 7-position .
- Steric Effects : Methyl ester at the 2-position hinders functionalization at adjacent positions, requiring bulky ligands (e.g., DavePhos) for efficient catalysis .
Methodological Challenges and Solutions
Q. What are the limitations of crystallographic analysis for this compound, and how are they addressed?
- Twinned Crystals : SHELXD (dual-space algorithm) solves structures from twinned data, while SHELXL refines them using HKLF5 format .
- Disorder in the Amine Group : Partial occupancy modeling and restraints on bond lengths/angles improve refinement convergence .
- Low Resolution (<1.0 Å) : Integration of synchrotron data (e.g., Diamond Light Source) enhances resolution for accurate electron density mapping .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound derivatives?
- Fragment-Based Design : Replace the methyl ester with bioisosteres (e.g., carboxylic acid, amide) to assess pharmacological profiles .
- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonding with the amine group) .
- In Silico Screening : Molecular docking (AutoDock Vina) prioritizes derivatives with high binding affinity to target proteins (e.g., kinases) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
